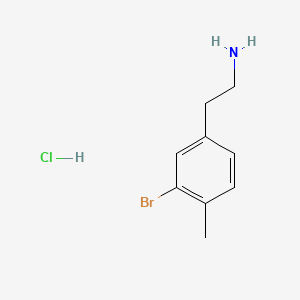
2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H12BrN·HCl It is a derivative of phenethylamine, characterized by the presence of a bromine atom and a methyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 4-methylphenethylamine. The process begins with the nitration of toluene to form 4-methylnitrobenzene, followed by reduction to 4-methylaniline. Bromination of 4-methylaniline yields 3-bromo-4-methylaniline, which is then subjected to reductive amination with ethylamine to produce 2-(3-Bromo-4-methylphenyl)ethan-1-amine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and reductive amination steps are optimized for large-scale production, and the final product is purified through crystallization or recrystallization techniques.
化学反応の分析
Types of Reactions
2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methylphenethylamine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-4-methylbenzaldehyde or 3-Bromo-4-methylacetophenone.
Reduction: 4-Methylphenethylamine.
Substitution: 2-(3-Hydroxy-4-methylphenyl)ethan-1-amine or 2-(3-Amino-4-methylphenyl)ethan-1-amine.
科学的研究の応用
2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research .
類似化合物との比較
Similar Compounds
- 2-(3-Bromo-2-methylphenyl)ethan-1-amine
- 2-(2-Bromo-4-methylphenyl)ethan-1-amine
- 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine
Uniqueness
2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for targeted research applications.
特性
分子式 |
C9H13BrClN |
|---|---|
分子量 |
250.56 g/mol |
IUPAC名 |
2-(3-bromo-4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-2-3-8(4-5-11)6-9(7)10;/h2-3,6H,4-5,11H2,1H3;1H |
InChIキー |
LFOGDZCCVFLMRM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CCN)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



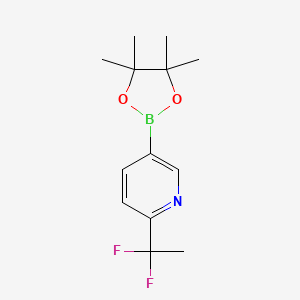

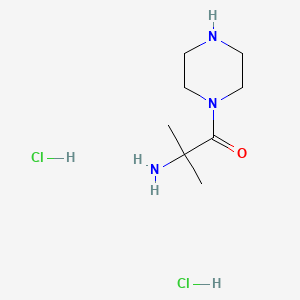
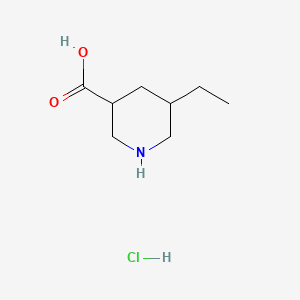
![[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride](/img/structure/B13460369.png)
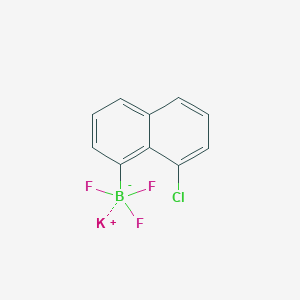
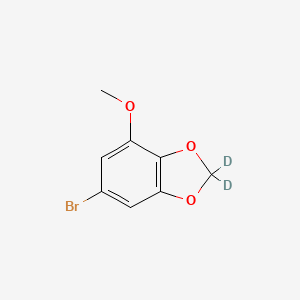
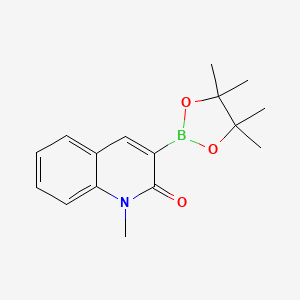
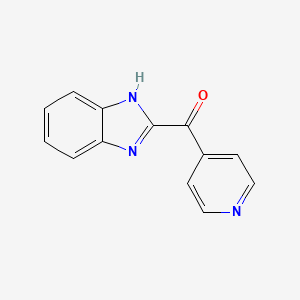
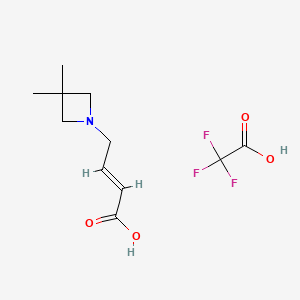
![Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate](/img/structure/B13460423.png)
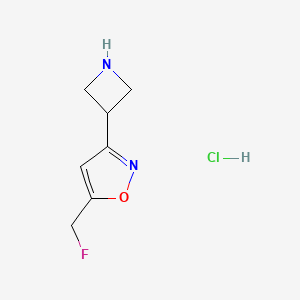
![trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B13460437.png)
